molecular formula C26H34O2 B15344389 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether CAS No. 55648-36-7

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether

カタログ番号: B15344389
CAS番号: 55648-36-7
分子量: 378.5 g/mol
InChIキー: LLSFZBFNXBQIKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is a novel synthetic estrane steroid offered for research purposes. This compound is structurally derived from estradiol and features key modifications including a 17α-ethynyl group, an 11β-methyl group, and a 3-cyclopentyl ether. These structural characteristics are typically incorporated to alter the molecule's receptor binding affinity, metabolic stability, and overall pharmacokinetic profile compared to its parent hormone. As a research compound, it is of potential interest for in vitro and in vivo studies in the fields of endocrinology and pharmacology, particularly for investigating the structure-activity relationships of synthetic estrogens and their effects on estrogen receptor signaling pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all applicable regulations are followed during the handling and use of this substance.

特性

CAS番号

55648-36-7

分子式

C26H34O2

分子量

378.5 g/mol

IUPAC名

3-cyclopentyloxy-16-ethynyl-11,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C26H34O2/c1-4-17-14-23-22-11-9-18-13-20(28-19-7-5-6-8-19)10-12-21(18)24(22)16(2)15-26(23,3)25(17)27/h1,10,12-13,16-17,19,22-25,27H,5-9,11,14-15H2,2-3H3

InChIキー

LLSFZBFNXBQIKE-UHFFFAOYSA-N

正規SMILES

CC1CC2(C(CC(C2O)C#C)C3C1C4=C(CC3)C=C(C=C4)OC5CCCC5)C

製品の起源

United States

準備方法

The synthesis of 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether involves several steps The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha positionThe reaction conditions often involve the use of strong bases and catalysts to facilitate these transformations .

化学反応の分析

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether undergoes various chemical reactions, including:

科学的研究の応用

This compound has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new detection methods.

    Biology: It serves as a tool to study estrogen receptor interactions and their biological effects.

    Medicine: It is used in hormone replacement therapy and in the treatment of certain hormone-sensitive cancers.

    Industry: It is utilized in the production of various pharmaceutical formulations.

作用機序

17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether exerts its effects by binding to estrogen receptors in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as the regulation of reproductive functions and secondary sexual characteristics .

類似化合物との比較

Key Structural Differences :

  • Ethinyl estradiol lacks the 11beta-methyl and 3-cyclopentyl ether groups.
  • Both compounds share a 17alpha-ethynyl group, a critical feature for oral activity in estrogens.

Functional Implications :

  • The absence of the 11beta-methyl group in ethinyl estradiol may result in faster hepatic metabolism, reducing half-life compared to the target compound .

17alpha-Iodovinyl-11beta-Methoxyestradiol (CAS 90857-55-9)

Key Structural Differences :

  • Features a 17alpha-iodovinyl group instead of ethynyl and an 11beta-methoxy substituent instead of methyl.

Functional Implications :

  • The iodovinyl group introduces bulkier halogenation, which may reduce ER binding affinity due to steric hindrance compared to the ethynyl group .
  • The 11beta-methoxy group could alter metabolic pathways (e.g., demethylation vs. methyl group retention), impacting pharmacokinetic profiles.

17-beta-Estradiol 3-Benzoate (CAS N/A; MW 376.5)

Key Structural Differences :

  • Contains a 3-benzoate ester instead of a cyclopentyl ether and lacks the 17alpha-ethynyl and 11beta-methyl groups.

Functional Implications :

  • The 3-benzoate ester increases hydrophobicity, prolonging release in depot formulations but requiring enzymatic hydrolysis for activation. In contrast, the cyclopentyl ether in the target compound may resist hydrolysis, enabling direct activity .
  • Absence of 17alpha-ethynyl reduces oral efficacy, necessitating parenteral administration for therapeutic use.

β-Estradiol 17-Acetate

Key Structural Differences :

  • Features a 17-acetate ester instead of the 17alpha-ethynyl group and lacks the 11beta-methyl and 3-cyclopentyl ether.

Functional Implications :

  • The 17-acetate group serves as a prodrug, requiring conversion to active estradiol. This contrasts with the ethynyl group, which directly enhances stability without metabolic activation .
  • Higher polarity due to the 3-hydroxyl group may reduce tissue distribution compared to the cyclopentyl ether analog.

Research Implications and Mechanistic Insights

  • Metabolic Stability : The 11beta-methyl and 17alpha-ethynyl groups synergistically reduce oxidative metabolism, as seen in ethinyl estradiol derivatives, but with enhanced lipophilicity from the cyclopentyl ether .
  • Receptor Binding : Bulky 3-substituents (e.g., cyclopentyl ether) may sterically hinder ER interactions, though this could be offset by increased membrane permeability .
  • Lumping Strategy Relevance : Compounds like the target and its analogs may be grouped in SAR studies due to shared steroidal backbones, though substituent-specific effects necessitate individualized analysis .

Q & A

Q. What are the key synthetic routes for 17α-Ethynyl-11β-methyl estradiol-3-cyclopentyl ether, and how do reaction conditions influence yield?

The compound can be synthesized via two primary routes:

  • Route 1 : Reaction of 17α-ethynylestriol with cyclopentyl halides (e.g., bromide or iodide) using sodium methoxide or thallium ethylate as a base in methanol .
  • Route 2 : Ethynylation of 16α-acetoxy estrone 3-cyclopentyl ether with ethynyl magnesium bromide, followed by deprotection . Yield optimization requires strict temperature control (e.g., 25–40°C) and inert atmospheres to prevent side reactions. Catalytic base selection (e.g., sodium methoxide vs. thallium ethylate) significantly impacts reaction efficiency due to differences in steric and electronic effects .

Q. What structural features confer its estrogenic activity while minimizing uterotropic effects?

The 3-cyclopentyl ether moiety reduces hepatic metabolism, enhancing bioavailability, while the 17α-ethynyl group stabilizes the molecule against enzymatic degradation. The 11β-methyl substitution may sterically hinder interactions with estrogen receptor subtypes linked to uterine proliferation, favoring vaginal epithelial activation over uterotropic effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s tissue-selective estrogenic activity?

  • In vivo models : Subcutaneous administration in ovariectomized rodents, comparing uterine weight gain (uterotropic effect) with vaginal cornification (vaginal effect) at varying doses (e.g., 1–100 μg/day). Include controls like 17β-estradiol and ethinyl estradiol .
  • Receptor profiling : Use ERα/ERβ-specific luciferase reporter assays to quantify transcriptional activation. Co-crystallization studies can identify binding interactions with the 11β-methyl group .

Q. What analytical methods resolve contradictions in reported bioactivity data across studies?

Discrepancies in potency may arise from differences in:

  • Administration route : Subcutaneous vs. oral dosing alters first-pass metabolism .
  • Purity assessment : Use HPLC-MS to verify compound purity (>98%) and rule out isomers (e.g., 17β vs. 17α configurations) .
  • Model specificity : Compare results across species (e.g., rats vs. mice) and estrogen-deficient models (natural vs. surgical menopause) .

Q. How can the synthesis be scaled for preclinical studies while maintaining stereochemical integrity?

  • Stepwise purification : Use silica gel chromatography to isolate intermediates (e.g., 16α-acetoxy estrone 3-cyclopentyl ether) before ethynylation .
  • Catalyst screening : Test alternative bases (e.g., potassium tert-butoxide) to improve reaction kinetics and reduce byproducts .
  • Crystallization optimization : Recrystallize the final product from ethanol/water mixtures to ensure >99% enantiomeric purity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste (e.g., cyclopentyl halide byproducts) .
  • Inhalation controls : Conduct reactions in fume hoods due to volatile solvents (e.g., methanol) .

Q. How should researchers address discrepancies in metabolic stability data between human and rodent models?

  • Microsomal assays : Compare hepatic microsome stability (human vs. rat) using LC-MS to quantify parent compound degradation rates .
  • Isotope labeling : Use ³H-labeled compound to track metabolite formation in bile-duct cannulated models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。